![molecular formula C16H15F3N4O2S B2440882 N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 337928-59-3](/img/structure/B2440882.png)
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Compounds and Cancer Research
- Copper and nickel coordination compounds using derivatives of hydrazinecarbothioamide, including the specified compound, have shown potential in inhibiting the growth of human leukemia cancer cells in vitro (Pakhontsu et al., 2014).
Synthesis of Novel Compounds
- Hydrazinecarbothioamide derivatives have been used in the synthesis of various new chemical compounds, including 4-oxothiozolidine derivatives and thiazole derivatives, which are key for creating dendrimers (Darehkordi & Ghazi, 2013).
Antimicrobial Activity
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized using hydrazinecarbothioamide derivatives have been evaluated for antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Development of Novel Heterocyclic Systems
- The compound has been utilized in creating heterocyclic systems, contributing to advancements in organic chemistry and drug design (Ghosh et al., 1979).
DNA/Protein Binding and Cytotoxicity Studies
- N-substituted thiosemicarbazone based copper(II)/nickel(II) complexes, which can be derived from the compound , have been studied for their interactions with DNA and proteins, along with their cytotoxicity against lung cancer cell lines (Muralisankar et al., 2016).
Mécanisme D'action
Target of Action
The primary target of our compound is a non-receptor tyrosine-protein kinase. This kinase plays a crucial role in various cellular processes related to growth, survival, and cytoskeleton remodeling in response to external stimuli . Specifically, it interacts with a protein involved in these pathways.
Mode of Action
Our compound engages in a specific interaction with its target. It forms hydrogen bonds, which lead to changes in the protein’s conformation. These structural alterations affect downstream signaling pathways, ultimately influencing cell behavior. The trifluoromethyl group in the compound plays a key role in this interaction, lowering the pKa of a cyclic carbamate within the protein .
Action Environment
Environmental factors matter! Temperature, pH, and other conditions influence our compound’s efficacy and stability. Think of it as a chemical chameleon adapting to its surroundings.
Propriétés
IUPAC Name |
1-methyl-3-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-13(24)12-6-3-7-23(14(12)25)9-10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,24)(H2,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHHLAAAAOJTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

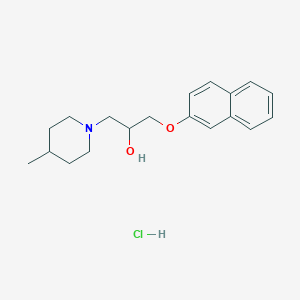

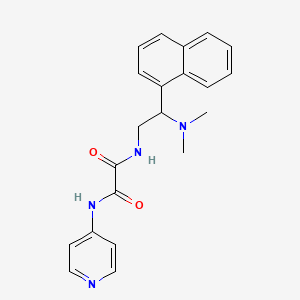
![2,4,6-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2440805.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2440807.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2440808.png)
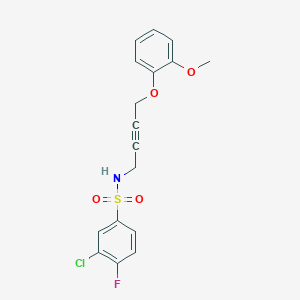
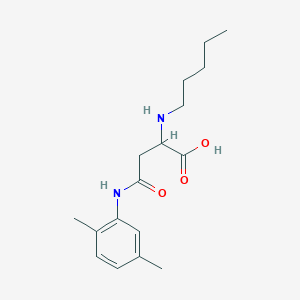
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2440814.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2440815.png)
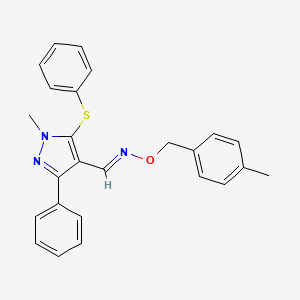
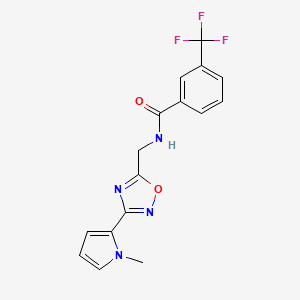

![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)